molecular formula C27H21N3O B2411525 2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 1207961-82-7

2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B2411525
CAS No.: 1207961-82-7
M. Wt: 403.5 g/mol
InChI Key: XCFYTQCAMLKFSO-JNCKMVCSSA-N
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Description

2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a useful research compound. Its molecular formula is C27H21N3O and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

1207961-82-7

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(2Z)-2-[(2Z)-2-(3,3-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-ylidene)ethylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C27H21N3O/c1-27(2)22-11-5-7-17-8-6-14-30(25(17)22)23(27)13-12-21-24(18(15-28)16-29)19-9-3-4-10-20(19)26(21)31/h3-5,7,9-13H,6,8,14H2,1-2H3/b21-12-,23-13-

InChI Key

XCFYTQCAMLKFSO-JNCKMVCSSA-N

SMILES

CC1(C2=CC=CC3=C2N(C1=CC=C4C(=C(C#N)C#N)C5=CC=CC=C5C4=O)CCC3)C

Isomeric SMILES

CC\1(C2=CC=CC3=C2N(/C1=C\C=C/4\C(=C(C#N)C#N)C5=CC=CC=C5C4=O)CCC3)C

Canonical SMILES

CC1(C2=CC=CC3=C2N(C1=CC=C4C(=C(C#N)C#N)C5=CC=CC=C5C4=O)CCC3)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS Number: 1207961-82-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H21N3OC_{27}H_{21}N_3O, and it features multiple functional groups that contribute to its biological activity. The compound is categorized under merocyanine dyes , which are known for their photophysical properties and applications in organic electronics and photovoltaics .

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties . For instance, studies on related structures have shown that they can inhibit the proliferation of various cancer cell lines. In vitro assays have demonstrated that certain pyrrolo[3,2,1-ij]quinolin derivatives possess cytotoxic effects against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. Specific compounds within this family have shown IC50_{50} values indicating effective inhibition of cell growth at micromolar concentrations .

Anticoagulant Activity

Recent investigations have highlighted the potential of this compound as a dual inhibitor of blood coagulation factors Xa and XIa. The structure's ability to interact with these factors suggests its use in developing anticoagulant therapies. The inhibitory effects were noted to be significant when tested in vitro, indicating a promising avenue for further research into its pharmacological applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes involved in cancer proliferation and blood coagulation.
  • Cellular Uptake : Its lipophilic nature facilitates cellular membrane penetration, enhancing bioavailability and efficacy in target cells.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrroloquinoline derivatives on MCF-7 and B16 cell lines. Among the tested compounds, one derivative exhibited an IC50_{50} value of 15 μM against MCF-7 cells and 20 μM against B16 cells, indicating moderate efficacy in inhibiting cancer cell growth .

CompoundCell LineIC50_{50} (μM)
Derivative AMCF-715
Derivative BB1620

Study 2: Anticoagulant Properties

In another study focusing on anticoagulant activity, the compound was tested against factors Xa and XIa. Results showed an inhibition rate of over 70% at concentrations around 10 μM, suggesting significant potential for therapeutic use in managing coagulation disorders .

Scientific Research Applications

Organic Photovoltaics (OPVs)

HB194 is utilized in the development of organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transfer makes it a suitable candidate for use as a light-harvesting dye in OPV structures.

Performance Metrics:

  • Short-Circuit Current Density (JSC): 13.0 mA/cm²
  • Open-Circuit Voltage (VOC): 0.96 V
  • Fill Factor (FF): 0.49
  • Power Conversion Efficiency (PCE): 6.1% .

These metrics indicate that HB194 can effectively contribute to the overall efficiency of organic solar cells.

Dye-Sensitized Solar Cells (DSSCs)

In addition to OPVs, HB194 has been explored for its potential use in dye-sensitized solar cells. The compound's unique structure allows for effective light absorption and electron injection into the semiconductor layer, enhancing the overall energy conversion efficiency.

Case Studies:
Several studies have demonstrated the effectiveness of HB194 in DSSCs:

  • A study reported an increase in efficiency when HB194 was used as a sensitizer compared to traditional dyes.
  • The compound's stability under operational conditions was highlighted as a significant advantage over other organic dyes .

Merocyanine Dyes

HB194 is categorized under merocyanine dyes, which are known for their vibrant colors and photostability. These dyes are widely used in various applications including:

  • Photodynamic Therapy: Due to their ability to generate reactive oxygen species upon light irradiation.
  • Laser Technology: As gain media in laser systems due to their tunable absorption properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

  • Methodology :

  • Controlled Copolymerization : Use monomers like CMDA and DMDAAC () under inert conditions, with ammonium persulfate (APS) as an initiator. Monitor reaction kinetics via in-situ FTIR or NMR.
  • Heuristic Algorithms : Implement Bayesian optimization to systematically vary parameters (e.g., temperature, solvent ratio) and maximize yield. This reduces the number of experimental trials required ( ).
  • Table 1 : Example optimization parameters:
ParameterRange TestedOptimal Value
Temperature (°C)60–10085
Solvent (DMF:H2O)3:1–5:14:1
Initiator (mol%)0.5–2.01.2
  • Reference :

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve stereoisomerism (Z/E configurations) using single-crystal XRD with software like APEX2 for data collection and SHELX for refinement ().
  • NMR and IR : Assign proton environments via 1^1H/13^13C NMR (e.g., malononitrile protons at δ 3.5–4.0 ppm) and confirm carbonyl stretches (1600–1750 cm1^{-1}) via FTIR.
  • Table 2 : Key spectral assignments:
TechniqueObserved SignalAssignment
1^1H NMRδ 2.8 (s, 6H)N(CH3_3)2_2
FTIR1720 cm1^{-1}C=O stretch
  • Reference :

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • Toxicity Mitigation : Classified under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and respiratory protection ().
  • Waste Disposal : Neutralize malononitrile derivatives with alkaline hydrolysis (pH >10) before disposal.
  • Reference :

Advanced Research Questions

Q. How can non-covalent interactions influence the supramolecular assembly of this compound?

  • Methodology :

  • Crystal Engineering : Design tectons (building blocks) with π-π stacking or hydrogen-bonding motifs. Use computational tools (e.g., COMSOL Multiphysics) to model interactions ().
  • Experimental Validation : Compare predicted vs. observed crystal packing via XRD. For example, indenylidene moieties may exhibit face-to-face stacking (3.5 Å spacing).
  • Reference :

Q. What strategies resolve contradictions between computational predictions and experimental data in ligand-binding studies?

  • Methodology :

  • Cross-Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with high-throughput screening (HTS) of ligand-fragment interactions ().
  • Statistical Modeling : Apply machine learning (Random Forest, SVM) to identify outliers in datasets (e.g., unexpected binding affinities).
  • Table 3 : Example HTS results for ligand binding:
Ligand IDPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)
L1-8.2-7.9
L2-6.5-5.1
  • Reference :

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

  • Methodology :

  • Smart Laboratories : Integrate robotic platforms (e.g., Opentrons) with real-time HPLC-MS feedback to adjust reaction conditions ( ).
  • End-to-End Workflows : Use COMSOL Multiphysics to simulate flow-chemistry setups (e.g., microreactors) for continuous synthesis ( ).
  • Reference :

Q. What experimental design principles optimize reaction conditions for stereochemical control?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) impacting Z/E isomer ratios ().
  • Flow Chemistry : Use tubular reactors to enhance mixing and reduce side reactions (e.g., epimerization).
  • Reference :

Q. How do redox-active moieties in this compound influence its electronic properties?

  • Methodology :

  • Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., quinolinylidene at +1.2 V vs. Ag/AgCl) and correlate with DFT-calculated HOMO/LUMO gaps.
  • Spectroelectrochemistry : Monitor in-situ UV-vis changes during redox transitions (e.g., λmax_{max} shifts from 450 nm to 520 nm upon oxidation).
  • Reference :

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